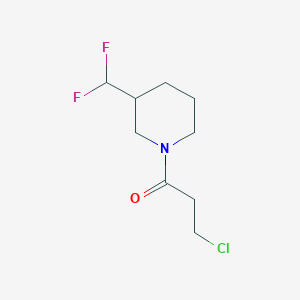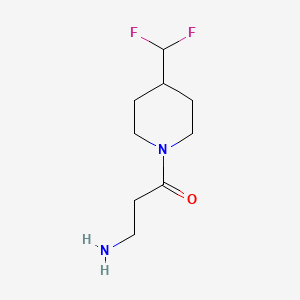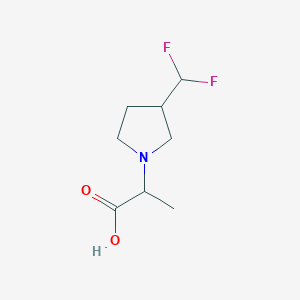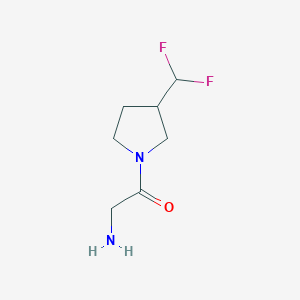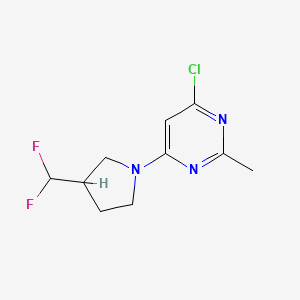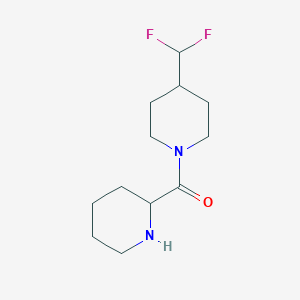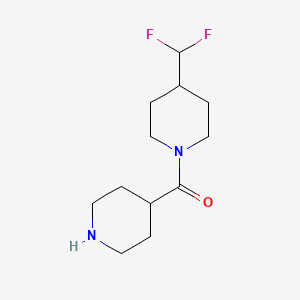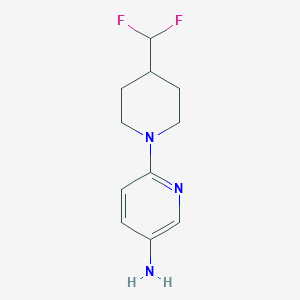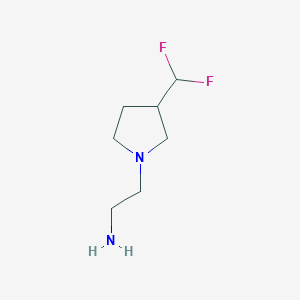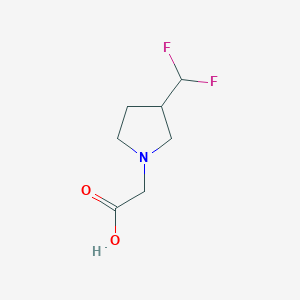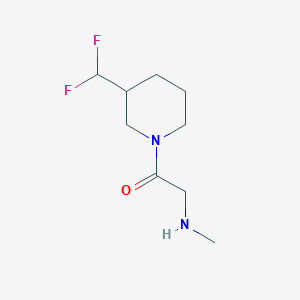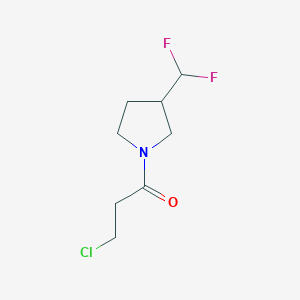
3-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as 3-CPDP, is a synthetic compound that has been widely studied in recent years due to its potential applications in various fields. It is an organochlorine compound with a molecular weight of 197.56 g/mol and a melting point of -18.5°C. 3-CPDP is an important intermediate for the synthesis of other compounds and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound serves as a high-quality reference standard in pharmaceutical testing . Its structure allows for the exploration of pharmacophore space due to its sp3-hybridization , contributing significantly to the stereochemistry of potential drug molecules. The difluoromethyl group in particular is of interest due to its ability to influence the physical and chemical properties of pharmaceuticals, such as volatility, lipophilicity, and metabolic stability.
Late-stage Difluoromethylation
In synthetic chemistry, late-stage difluoromethylation is a process where a difluoromethyl group is introduced into a molecule at a later stage in its synthesis. The compound can be used as a reagent or intermediate in the development of difluoromethylation methods , which are crucial for creating molecules of pharmaceutical relevance .
Agrochemical Development
The difluoromethyl group is a common feature in many commercial fungicides. The compound’s structure could be utilized in the synthesis of novel fungicides, contributing to the development of more efficient crop protection chemicals .
Biological Activity Studies
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry to obtain biologically active compounds. This saturated scaffold allows for a significant exploration of three-dimensional space, which is beneficial for the development of new drugs with target selectivity .
Carbonic Anhydrase Inhibition
Derivatives of pyrrolidine, such as 3-chloro-1-aryl pyrrolidine-2,5-diones, have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases. The compound could serve as a precursor in the synthesis of these inhibitors .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates. This compound can be used in the design of stereoselective synthetic strategies, which is crucial for the development of enantioselective drugs .
Propiedades
IUPAC Name |
3-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-3-1-7(13)12-4-2-6(5-12)8(10)11/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIRBOFBRUIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



